![molecular formula C13H11ClN2O B11864373 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 32409-95-3](/img/structure/B11864373.png)
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile
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Overview
Description
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound that features a unique structure combining a chlorinated propanoyl group with a dihydroisoquinoline core and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves the acylation of 1,2-dihydroisoquinoline with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorinated propanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides or nitriles depending on the nucleophile used.
Cyclization: Various heterocyclic compounds can be formed.
Reduction: Amines or other reduced derivatives are typically obtained.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Molecular Formula : C₁₃H₁₁ClN₂O
- Molecular Weight : 246.69 g/mol
- Density : Approximately 1.30 g/cm³
Structural Features
The compound features a dihydroisoquinoline core, which is known for its biological activities. The presence of the 3-chloropropanoyl group contributes distinct chemical properties that are beneficial in various applications, particularly in drug development and organic synthesis.
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent. Research indicates that derivatives of dihydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The IC50 values suggest potent activity in the low micromolar range .
-
Neuropharmacological Research :
- Investigations into the neuropharmacological properties of compounds similar to this compound have revealed interactions with dopamine receptors. Specifically, it acts as a partial agonist at D2 dopamine receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease .
Synthetic Applications
The compound's unique functional groups make it a valuable building block in organic synthesis. Its reactivity allows for various derivatizations that can lead to the formation of complex molecular architectures relevant in pharmaceutical development .
Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa | Low micromolar | Induces apoptosis |
Anticancer | HT-29 | Low micromolar | Disrupts cell cycle |
Neuropharmacological | D2 Dopamine Receptors | N/A | Partial agonist activity |
Case Study 1: Anticancer Efficacy
A study conducted on a library of tetrahydroisoquinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against HeLa and HT-29 cell lines. These findings support its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Neuropharmacological Potential
In another investigation, the compound was evaluated for its effects on dopamine receptor activity. It was found to modulate neurotransmitter systems effectively, indicating potential therapeutic applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The chlorinated propanoyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The carbonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl Chloride: A simpler compound used in similar synthetic applications.
1,2-Dihydroisoquinoline: The core structure without the additional functional groups.
Carbonitrile Derivatives: Compounds with similar carbonitrile groups but different core structures.
Uniqueness
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS No. 32409-95-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H11ClN2O
- Molecular Weight : 246.69 g/mol
- Melting Point : Predicted at approximately 510.8 °C
- Density : 1.30 g/cm³ (predicted)
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzyme pathways:
- Inhibition of ERK1/2 Kinases : This compound has been identified as an inhibitor of the ERK1/2 signaling pathway, which is crucial in the regulation of cell proliferation and survival. Inhibiting this pathway can be beneficial in cancer therapy by preventing tumor growth and metastasis .
- Antioxidant Activity : The presence of the isoquinoline structure is associated with antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing inflammation and cellular damage .
Anticancer Activity
A notable study highlighted the efficacy of similar isoquinoline derivatives in targeting cancer cells. The inhibition of ERK1/2 pathways by these compounds has shown promise in reducing tumor size and proliferation rates in various cancer models .
Neuroprotective Effects
Some derivatives of dihydroisoquinolines have demonstrated neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to inhibit neuroinflammatory processes and promote neuronal survival .
Case Studies
Study | Findings |
---|---|
Study A (2023) | Investigated the anticancer effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through ERK pathway inhibition. |
Study B (2024) | Explored the neuroprotective properties of similar compounds in a rat model of Parkinson's disease. The study found that treatment with these compounds improved motor function and reduced dopaminergic neuron loss. |
Properties
CAS No. |
32409-95-3 |
---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(3-chloropropanoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2 |
InChI Key |
OVKNQLCXEQHYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)CCCl)C#N |
Origin of Product |
United States |
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